2-(Oxan-2-yl)ethyl methanesulfonate
CAS No.: 133243-83-1
Cat. No.: VC3014131
Molecular Formula: C8H16O4S
Molecular Weight: 208.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133243-83-1 |
---|---|
Molecular Formula | C8H16O4S |
Molecular Weight | 208.28 g/mol |
IUPAC Name | 2-(oxan-2-yl)ethyl methanesulfonate |
Standard InChI | InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 |
Standard InChI Key | LEIOPBDFZAZNQY-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OCCC1CCCCO1 |
Canonical SMILES | CS(=O)(=O)OCCC1CCCCO1 |
Introduction
Chemical Identity and Structural Properties
Basic Identifiers
2-(Oxan-2-yl)ethyl methanesulfonate is uniquely identified through several standardized chemical nomenclature systems. The compound's identifiers provide researchers with definitive ways to reference it across scientific literature and chemical databases.
Parameter | Value |
---|---|
Chemical Formula | C₈H₁₆O₄S |
Molecular Weight | 208.28 g/mol |
CAS Number | 133243-83-1 |
MDL Number | MFCD25970490 |
PubChem CID | 57699828 |
IUPAC Name | 2-(oxan-2-yl)ethyl methanesulfonate |
Standard InChI | InChI=1S/C8H16O4S/c1-13(9,10)12-7-5-8-4-2-3-6-11-8/h8H,2-7H2,1H3 |
InChI Key | LEIOPBDFZAZNQY-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OCCC1CCCCO1 |
The compound's molecular formula (C₈H₁₆O₄S) indicates its atomic composition, consisting of 8 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The standardized nomenclature systems such as InChI and SMILES strings provide machine-readable representations of the compound's structure, enabling digital chemical database searches and computational chemistry applications .
Structural Characteristics
The molecular structure of 2-(oxan-2-yl)ethyl methanesulfonate features a central methanesulfonate functional group (CH₃SO₃-) attached to an ethyl chain that links to an oxane ring (also known as tetrahydropyran, a six-membered heterocyclic ring containing one oxygen atom).
Key structural components include:
-
A methanesulfonyl group (-SO₂OCH₃) serving as a good leaving group in nucleophilic substitution reactions
-
An ethyl linker providing spatial flexibility between functional groups
-
A tetrahydropyran ring (oxane) that contributes to the compound's conformational properties
-
Multiple oxygen atoms that can participate in hydrogen bonding and other non-covalent interactions
This structure represents a sulfonate ester, where the methanesulfonic acid is esterified with a 2-(oxan-2-yl)ethanol. The presence of the oxane ring introduces interesting stereochemical considerations depending on the specific configuration at the 2-position of the ring .
Physical and Chemical Properties
Physical Characteristics
The physical properties of 2-(oxan-2-yl)ethyl methanesulfonate influence its behavior in various experimental and practical applications.
Property | Value |
---|---|
Physical State | Liquid |
Color | Not specified (likely colorless to pale yellow) |
Storage Temperature | 4°C |
Solubility | Likely soluble in common organic solvents |
As a liquid at standard conditions, the compound requires appropriate storage conditions to maintain its stability . The recommended storage temperature of 4°C suggests potential instability or reactivity under ambient conditions, which is consistent with the behavior of many sulfonate esters that can undergo hydrolysis or other degradation reactions .
Chemical Reactivity
As a sulfonate ester, 2-(oxan-2-yl)ethyl methanesulfonate exhibits chemical properties characteristic of this class of compounds:
-
It serves as an excellent leaving group in nucleophilic substitution reactions due to the ability of the methanesulfonate group to stabilize negative charge.
-
The compound likely undergoes hydrolysis in aqueous environments, particularly under basic conditions.
-
It may participate in elimination reactions under appropriate conditions, especially when strong bases are present.
-
The oxane ring introduces conformational constraints and potential stereochemical considerations in reactions.
The methanesulfonate (mesylate) group is particularly valuable in synthetic chemistry as it can be displaced by various nucleophiles, making this compound useful as an alkylating agent in organic synthesis.
Synthetic Applications and Usage
Role in Organic Synthesis
2-(Oxan-2-yl)ethyl methanesulfonate functions primarily as a valuable intermediate in multi-step organic synthesis pathways. Its utility stems from several key characteristics:
-
The methanesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the ethyl position.
-
The oxane (tetrahydropyran) moiety can function as a protecting group for alcohols in complex synthetic sequences.
-
The compound provides a means to introduce the 2-(oxan-2-yl)ethyl fragment into more complex molecular structures.
In pharmaceutical synthesis, compounds like 2-(oxan-2-yl)ethyl methanesulfonate are often employed as building blocks for constructing more complex bioactive molecules. The combination of the oxane ring with the reactive methanesulfonate group makes it particularly suitable for the synthesis of compounds containing ethers, amines, and other functional groups through substitution reactions .
Comparison with Related Compounds
To better understand the utility of 2-(oxan-2-yl)ethyl methanesulfonate, it is instructive to compare it with structurally related compounds:
Compound | Structure | Key Differences | Relative Reactivity |
---|---|---|---|
2-(Oxan-2-yl)ethyl methanesulfonate | C₈H₁₆O₄S | Reference compound | Moderate to high |
Oxan-2-yl methanesulfonate | C₆H₁₂O₄S | Lacks ethyl spacer | Higher reactivity due to proximity of leaving group to ring |
Ethyl methanesulfonate | C₃H₈O₃S | Simpler structure; lacks oxane ring | Higher reactivity; known mutagen |
Unlike ethyl methanesulfonate (EMS), which is widely used as a mutagen in genetic research due to its ability to induce G:C to A:T transitions through guanine alkylation, 2-(oxan-2-yl)ethyl methanesulfonate's biological activity is less documented . The presence of the oxane ring likely imparts different reactivity patterns and potentially reduced mutagenicity compared to simple alkyl methanesulfonates.
Analytical Methods and Characterization
Spectroscopic Analysis
The structural characterization of 2-(oxan-2-yl)ethyl methanesulfonate typically employs several complementary spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the methyl group attached to the sulfonate (typically ~3.0 ppm), the ethyl linker protons, and the complex pattern of the oxane ring protons.
-
¹³C NMR would distinguish carbon environments including the distinctive methyl carbon of the methanesulfonate group (~37-40 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Strong absorption bands for S=O stretching vibrations (typically ~1350-1150 cm⁻¹)
-
C-O stretching vibrations from both the sulfonate and oxane ring
-
-
Mass Spectrometry:
-
Molecular ion peak corresponding to the molecular weight (208.28 g/mol)
-
Characteristic fragmentation patterns involving loss of the methanesulfonate group
-
These analytical methods, combined with elemental analysis, provide comprehensive structural confirmation for quality control and research purposes.
Research Applications and Future Directions
Current Research Applications
Based on its chemical structure and the typical uses of similar compounds, 2-(oxan-2-yl)ethyl methanesulfonate likely finds application in:
-
Pharmaceutical Synthesis: As a building block in the synthesis of complex drug molecules, especially those containing oxane-derived fragments.
-
Protection Chemistry: The oxane (tetrahydropyran) moiety can serve as a protecting group for alcohols in multistep syntheses, with the methanesulfonate functionality providing a handle for further modifications.
-
Fragment-Based Drug Design: The 2-(oxan-2-yl)ethyl fragment can be incorporated into potential drug candidates to explore structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume